Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Researchers have synthesized benzothiazole derivatives, including compounds related to Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate, to evaluate their anticancer properties. For instance, Osmaniye et al. (2018) developed new benzothiazole acylhydrazone derivatives and investigated their anticancer activities. These compounds were tested against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells. The study revealed that certain derivatives exhibited significant cytotoxic activities, suggesting their potential as anticancer agents. The compounds were synthesized through multiple steps, starting from 4-substituted benzaldehyde derivatives and leading to the target benzothiazole derivatives, which were then assessed for their cytotoxic effects and mechanisms of action against the cancer cells (Osmaniye et al., 2018).
Antimicrobial Applications
In the realm of antimicrobial research, Patel et al. (2009) synthesized 4-oxo-thiazolidine derivatives, which bear structural similarities to this compound. These derivatives underwent evaluation for their antimicrobial properties. The study involved the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate, followed by further chemical modifications to produce a range of thiazolidinone derivatives. These compounds were then assessed for their biological activities, indicating their potential as antimicrobial agents (Patel, Mistry, & Desai, 2009).
Antituberculosis Applications
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally related to this compound, were designed and synthesized by Jeankumar et al. (2013). These compounds were evaluated for their activity against Mycobacterium tuberculosis, showcasing promising results. One of the compounds, in particular, demonstrated significant inhibition of the bacterial DNA gyrase enzyme and exhibited antimycobacterial activity, indicating its potential as an antituberculosis agent (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is a derivative of thiazole, a class of compounds known for their diverse biological activities Thiazole derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents on the thiazole ring . The presence of the fluorobenzylthio and acetamido groups in this compound may influence its interaction with its targets, potentially altering biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-2-27-20(26)15-5-9-17(10-6-15)23-19(25)11-18-13-29-21(24-18)28-12-14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNSJTQOXIJBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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